molecular formula C9H8ClN3O2 B2493106 ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1426918-16-2

ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2493106
CAS No.: 1426918-16-2
M. Wt: 225.63
InChI Key: BHOSGXRYZJHZJD-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a scaffold for drug design and development .

Scientific Research Applications

Future Directions

The future directions for research on ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given the interest in pyrazolopyridines due to their similarity to purine bases , there may be potential for biomedical applications that could be explored in future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-nitropyridine with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further explored for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in drug design .

Properties

IUPAC Name

ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-7(10)12-8-6(5)4-11-13-8/h3-4H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOSGXRYZJHZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426918-16-2
Record name ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester (116.4 g, 0.562 mol) and phosphorus oxychloride (500 mL) was heated at 110° C. for 6 hours then cooled to room temperature before being evaporated under reduced pressure. The residue was taken up in EtOAc and the precipitate filtered. The filtrate was neutralized using triethylamine (500 mL) and the resulting salt filtered. The filtrate was concentrated under vacuum and the residue subjected to silica gel column chromatography using a 9/1 mixture of toluene/EtOAc to afford the title compound as a yellow solid (26.3 g, 21%).
Quantity
116.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
21%

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